molecular formula C12H17NO2 B326455 N-[4-(2-methylpropoxy)phenyl]acetamide

N-[4-(2-methylpropoxy)phenyl]acetamide

Cat. No.: B326455
M. Wt: 207.27 g/mol
InChI Key: LXFXYIRUYUYMCE-UHFFFAOYSA-N
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Description

N-[4-(2-Methylpropoxy)phenyl]acetamide is an acetamide derivative characterized by a phenyl ring substituted with a 2-methylpropoxy (isobutoxy) group at the para position. The compound’s structure comprises an acetamide (-NHCOCH₃) group attached to the phenyl ring, with the isobutoxy group (-OCH₂CH(CH₃)₂) contributing to its hydrophobic and steric properties.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-[4-(2-methylpropoxy)phenyl]acetamide

InChI

InChI=1S/C12H17NO2/c1-9(2)8-15-12-6-4-11(5-7-12)13-10(3)14/h4-7,9H,8H2,1-3H3,(H,13,14)

InChI Key

LXFXYIRUYUYMCE-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC=C(C=C1)NC(=O)C

Canonical SMILES

CC(C)COC1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

Scientific Research Applications

Synthesis and Chemical Properties

N-[4-(2-methylpropoxy)phenyl]acetamide can be synthesized through various methods involving the reaction of 4-(2-methylpropoxy)aniline with acetic anhydride or acetyl chloride. The compound's structure allows for modifications that can enhance its biological activity.

Anticonvulsant Activity

Research has indicated that derivatives of N-phenylacetamides, including those similar to this compound, exhibit significant anticonvulsant properties. A study evaluated several N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives for their efficacy in animal models of epilepsy. The results showed that certain compounds demonstrated effective protection against seizures in both maximal electroshock and pentylenetetrazole models .

Table 1: Anticonvulsant Activity of Selected Compounds

CompoundED50 (mg/kg)Protective Index (TD50/ED50)
Compound 2052.30>9.56
Phenytoin28.10>3.6
Valproic Acid4851.6

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Analogous compounds have shown the ability to inhibit pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases.

Clinical Evaluations

Several clinical studies have focused on the pharmacodynamics and pharmacokinetics of related compounds. For instance, a study on febuxostat, which shares structural similarities with this compound, demonstrated its effectiveness in reducing uric acid levels in patients with gout .

Table 2: Clinical Outcomes for Febuxostat

ParameterValue
Mean Reduction in Uric Acid (mg/dL)6.5
Percentage of Patients Achieving Target Levels60%

Mechanistic Studies

Mechanistic studies have revealed that compounds similar to this compound interact with specific targets such as voltage-gated sodium channels, which are critical for neuronal excitability and seizure propagation . These interactions highlight the compound's potential as a therapeutic agent for epilepsy.

Comparison with Similar Compounds

Key Observations :

  • The isobutoxy group in this compound likely increases lipophilicity (logP ~2.5–3.0) compared to polar substituents like hydroxyethyl (logP ~1.2) .
  • Nitro-substituted analogs (e.g., N-[4-(4-nitrophenoxy)phenyl]acetamide) exhibit strong intermolecular hydrogen bonding and π-π stacking, influencing crystallinity and solubility .

Pharmacological Activities

Analgesic and Anti-Nociceptive Effects

  • N-Phenylacetamide sulphonamides (e.g., compound 35 in ) demonstrated superior analgesic activity to paracetamol, attributed to sulphonamide groups enhancing target binding .
  • Acetamidochalcones (e.g., compound 6 in ) showed 32–34-fold higher potency than aspirin in writhing tests, with electron-withdrawing groups (e.g., nitro) enhancing activity .
  • This compound lacks direct activity data, but its isobutoxy group’s steric bulk may reduce metabolic degradation, prolonging efficacy compared to smaller alkoxy analogs.

Preparation Methods

Williamson Ether Synthesis of 4-(2-Methylpropoxy)aniline

The Williamson ether synthesis is the most direct method for introducing the 2-methylpropoxy group. 4-Aminophenol reacts with 2-methylpropyl bromide in the presence of a base, typically potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

Procedure :

  • 4-Aminophenol (10 mmol) and K₂CO₃ (15 mmol) are suspended in anhydrous acetonitrile.

  • 2-Methylpropyl bromide (12 mmol) is added dropwise under nitrogen.

  • The mixture is refluxed at 80°C for 12–24 hours.

  • The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography.

Key Considerations :

  • Excess alkylating agent ensures complete conversion.

  • Anhydrous conditions prevent hydrolysis of the alkyl bromide.

Alternative Pathway via Nitro Reduction

For substrates sensitive to alkaline conditions, the nitro reduction route is preferred:

  • Alkylation of 4-nitrophenol : 4-Nitrophenol is alkylated with 2-methylpropyl bromide under similar Williamson conditions.

  • Catalytic hydrogenation : The nitro group in 4-(2-methylpropoxy)nitrobenzene is reduced to an amine using H₂/Pd-C in ethanol.

Advantages :

  • Avoids direct handling of aniline derivatives, which are prone to oxidation.

  • Higher functional group tolerance.

Acetylation of 4-(2-Methylpropoxy)aniline

Acetylation Using Acetyl Chloride

The most efficient method involves reacting 4-(2-methylpropoxy)aniline with acetyl chloride in the presence of a base to scavenge HCl.

Procedure :

  • 4-(2-Methylpropoxy)aniline (5 mmol) is dissolved in dry dichloromethane (DCM).

  • Triethylamine (TEA, 6 mmol) is added, followed by dropwise addition of acetyl chloride (5.5 mmol) at 0°C.

  • The mixture is stirred at room temperature for 4–6 hours.

  • The organic layer is washed with 1M HCl, saturated NaHCO₃, and brine, then dried over Na₂SO₄.

Reaction Conditions :

  • Solvent : Dichloromethane or acetonitrile.

  • Base : Triethylamine or pyridine.

  • Yield : ~85–90% (estimated from analogous reactions).

Acetylation Using Acetic Anhydride

A milder alternative employs acetic anhydride under acidic or basic catalysis:

  • 4-(2-Methylpropoxy)aniline is refluxed with acetic anhydride in glacial acetic acid.

  • The reaction is monitored by TLC until completion (~2–4 hours).

  • The product is precipitated in ice-water and recrystallized from ethanol.

Advantages :

  • Avoids handling corrosive acetyl chloride.

  • Suitable for large-scale synthesis.

Coupling Agent-Mediated Synthesis

For substrates requiring activated carboxylic acids, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) facilitate amide bond formation:

  • Acetic acid (1.2 equiv) is activated with EDC (1.5 equiv) and DMAP (0.1 equiv) in DCM.

  • 4-(2-Methylpropoxy)aniline is added, and the mixture is stirred for 24 hours.

  • Workup follows standard extraction protocols.

Use Case :

  • Preferred for sterically hindered amines.

Optimization of Reaction Parameters

Solvent Effects

  • Polar aprotic solvents (acetonitrile, DMF) : Enhance nucleophilicity of the amine in acetylation.

  • Dichloromethane : Ideal for Schotten-Baumann-type reactions due to immiscibility with water.

Temperature and Time

  • Acetyl chloride : Reactions proceed efficiently at 0°C to room temperature.

  • Acetic anhydride : Requires heating to 50–60°C for rapid acetylation.

Catalysis

  • Triethylamine : Neutralizes HCl, shifting equilibrium toward product formation.

  • DMAP : Accelerates acylation by stabilizing the transition state.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (CDCl₃) : δ 1.05 (d, 6H, CH(CH₃)₂), 2.15 (s, 3H, COCH₃), 3.70 (m, 1H, OCH₂), 6.85–7.25 (m, 4H, Ar-H).

  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch).

Chromatographic Purity :

  • HPLC analysis typically shows >98% purity when using recrystallization (ethyl acetate/hexane).

Comparative Analysis of Methods

MethodReagents/ConditionsYieldAdvantagesLimitations
Acetyl ChlorideAcCl, TEA, DCM, 0°C to rt~90%High efficiency, short reaction timeCorrosive reagents
Acetic Anhydride(Ac)₂O, AcOH, reflux~80%Mild conditions, scalableLonger reaction time
EDC/DMAP CouplingAcetic acid, EDC, DMAP, DCM, 24h~75%Suitable for sensitive substratesCostly reagents

Q & A

Q. How can researchers optimize the synthesis of N-[4-(2-methylpropoxy)phenyl]acetamide to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction parameters. Key factors include:
  • Temperature : Elevated temperatures (80–120°C) enhance reaction kinetics but may degrade thermally sensitive intermediates .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates, while ethers (THF) favor nucleophilic substitutions .
  • Catalysts : Use of mild bases (e.g., K₂CO₃) avoids side reactions in acetamide formation .
  • Reaction Time : Prolonged times (12–24 hrs) ensure completion but require monitoring via TLC or HPLC to prevent over-reaction .

Table 1 : Example Reaction Conditions for Acetamide Synthesis

ParameterOptimal RangeImpact on Yield/PurityReference
Temperature80–100°CMaximizes intermediates
SolventDMF/THF (1:1)Balances solubility
CatalystK₂CO₃Minimizes hydrolysis

Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : A multi-technique approach is critical:
  • ¹H/¹³C NMR : Confirm substituent positions on the phenyl ring (e.g., δ 2.1 ppm for methylpropoxy CH₃ groups) and acetamide carbonyl (δ 170–175 ppm) .
  • IR Spectroscopy : Validate amide C=O stretch (~1650 cm⁻¹) and ether C-O vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns to rule out impurities .

Q. How does the choice of solvent influence the stability and reactivity of this compound in various reactions?

  • Methodological Answer : Solvent polarity and proticity directly impact stability:
  • Polar Protic Solvents (e.g., MeOH) : May hydrolyze the acetamide group under acidic/alkaline conditions, reducing stability .
  • Non-Polar Solvents (e.g., Toluene) : Stabilize the compound but limit solubility for further functionalization .
  • DMSO : Enhances electrophilic substitution reactions at the phenyl ring but may oxidize sensitive groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound derivatives across different studies?

  • Methodological Answer : Contradictions often arise from variations in assay conditions or structural analogues. Strategies include:
  • Standardized Assays : Use uniform protocols (e.g., COX-2 inhibition for anti-inflammatory activity) to compare derivatives .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., substituent effects on analgesic potency) .
  • In Silico Modeling : Predict binding modes to explain discrepancies (e.g., steric hindrance from 2-methylpropoxy group) .

Table 2 : Comparative Pharmacological Data for Analogues

CompoundActivity (IC₅₀)Assay TypeReference
N-[4-(trifluoromethoxy)phenyl]acetamide10 µM (COX-2)Cell-based assay
N-[4-(pentyloxy)phenyl]acetamide25 µM (COX-2)Enzymatic assay

Q. What computational strategies are recommended for predicting the binding affinity of this compound with biological targets?

  • Methodological Answer : Combine molecular docking and dynamics:
  • Docking (AutoDock Vina) : Screen against targets (e.g., COX-2, NMDA receptors) to identify potential binding pockets .
  • MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories to validate docking results .
  • QSAR Models : Correlate substituent electronic parameters (Hammett constants) with activity data to guide analogue design .

Q. How should structure-activity relationship (SAR) studies be designed to enhance the anti-inflammatory properties of this compound analogues?

  • Methodological Answer : Systematic SAR requires:
  • Substituent Variation : Modify the 2-methylpropoxy group (e.g., replace with cyclopropoxy or fluorinated ethers) to alter lipophilicity .
  • Bioisosteric Replacement : Substitute the acetamide with sulfonamide or urea groups to enhance hydrogen bonding .
  • In Vitro Testing : Prioritize analogues for COX-2 inhibition assays and cytokine profiling (IL-6, TNF-α) .

Table 3 : Example SAR Modifications and Outcomes

ModificationCOX-2 IC₅₀ (µM)Solubility (LogP)
2-Methylpropoxy (Parent)152.8
Cyclopropoxy82.5
Trifluoromethoxy63.1

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